N-methyl-N-(t-Boc)-PEG4-acid
Overview
Description
N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is a compound that combines the properties of polyethylene glycol with a tert-butoxycarbonyl-protected amine group. This compound is often used in various chemical and biological applications due to its unique structure, which provides both hydrophilic and hydrophobic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Polyethylene Glycol Conjugation: The protected amine is then conjugated with polyethylene glycol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step is performed in an anhydrous environment to ensure high yield and purity.
Acid Formation:
Industrial Production Methods
Industrial production of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and mixing rates.
Purification Techniques: Implementing advanced purification techniques like chromatography and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid can undergo various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.
Substitution Reactions: The polyethylene glycol chain can participate in substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the polyethylene glycol chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Common reagents include alkyl halides and nucleophiles, with reactions carried out in polar aprotic solvents like dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Deprotected Amine: Resulting from hydrolysis of the tert-butoxycarbonyl group.
Functionalized Polyethylene Glycol: Products from substitution reactions, which can be tailored for specific applications.
Scientific Research Applications
N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid involves its ability to modify the properties of molecules it is conjugated with. The polyethylene glycol chain provides hydrophilicity, improving solubility and reducing immunogenicity. The tert-butoxycarbonyl group protects the amine during synthesis and can be removed to reveal the reactive amine group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 2-acid
- N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 6-acid
- N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 8-acid
Uniqueness
N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly useful in applications where precise control over solubility and stability is required.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYFMMNWNDIBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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